3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Ethoxyacetamido Group: The ethoxyacetamido group can be introduced via an acylation reaction using ethoxyacetyl chloride and an amine derivative.
Attachment of Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using an ethoxyphenylboronic acid or ethoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Investigated for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2-acetamido)-N-(2-phenyl)benzofuran-2-carboxamide: Lacks the ethoxy groups, which may affect its biological activity and solubility.
3-(2-methoxyacetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide: Contains methoxy groups instead of ethoxy groups, which can influence its reactivity and interactions.
Uniqueness
3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is unique due to the presence of ethoxy groups, which can enhance its solubility and potentially improve its pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[(2-ethoxyacetyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-3-26-13-18(24)23-19-14-9-5-7-11-16(14)28-20(19)21(25)22-15-10-6-8-12-17(15)27-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVSDNYVWKCWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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